molecular formula C13H12N2O B2721761 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one CAS No. 113502-44-6

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Cat. No. B2721761
CAS RN: 113502-44-6
M. Wt: 212.252
InChI Key: ULXFYCXXERDSNV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a heterocyclic aromatic organic compound . It has a molecular weight of 212.25 .


Synthesis Analysis

The synthesis of this compound involves a condensation of the resulting triketone with the corresponding phenylhydrazine . A radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to 7-azido derivative 6 .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is represented by the InChI code: 1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 .


Chemical Reactions Analysis

The chemical reactions involving 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one are complex and involve multiple steps. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to 7-azido derivative 6 .


Physical And Chemical Properties Analysis

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a powder at room temperature . It has a molecular weight of 212.25 .

Scientific Research Applications

Antimicrobial Activity

Indazoles, including 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one, have been investigated for their antimicrobial properties. Studies have shown that some derivatives exhibit moderate-to-high activity against bacteria such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. For instance, 2,3-diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole demonstrated potent antistaphylococcal activity .

Anti-Inflammatory Potential

Rosati et al. discovered that 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole possesses high anti-inflammatory activity while minimizing ulcerogenic effects .

SARS-CoV-2 Mpro Inhibition

Researchers have explored indazol-4-one derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). A radical allyl bromination followed by nucleophilic substitution yielded a 7-azido derivative, which could be further evaluated for antiviral activity .

properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFYCXXERDSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C=C2C(=O)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

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